molecular formula C9H14N2S B2364122 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1503466-63-4

5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

Cat. No. B2364122
M. Wt: 182.29
InChI Key: CHLJKWYCIDLUKM-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is a type of organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring’s stereogenicity is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Antimicrobial Activity

A study by Nural et al. (2018) explored methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing significant antibacterial activity against certain bacterial strains, including A. baumannii and M. tuberculosis. This suggests potential for developing new antimycobacterial agents.

Anticancer Potential

Research by Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, revealing high antiproliferative activity against various cancer cell lines, including leukemia and glioblastoma. This study indicates the promise of these compounds as potential anticancer agents.

Chemotherapeutic Research

Carbone et al. (2013) Carbone et al. (2013) focused on 1H-pyrrolo[2,3-b]pyridine derivatives, showing effectiveness against malignant peritoneal mesothelioma, suggesting their role as potential chemotherapeutic agents.

Antibacterial and DNA Binding Studies

Kamat et al. (2019) Kamat et al. (2019) demonstrated that certain compounds exhibit antibacterial activity and affinity towards DNA, highlighting their potential in antimicrobial and genetic research.

Ligand Development for Metal Complexes

Menzel et al. (2010) Menzel et al. (2010) synthesized novel ligands combining azaheterocycles and thiazoles, useful for creating metal complexes, indicating applications in material science and catalysis.

properties

IUPAC Name

5-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)4-8-2-3-10-6-8/h5,8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLJKWYCIDLUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

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